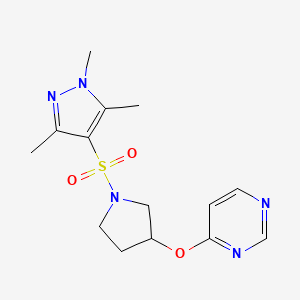
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine” is a complex organic compound. It likely contains an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), attached to a phenyl ring (a six-membered ring of carbon atoms) that is substituted with three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For example, the synthesis of 1,3,4-oxadiazole analogues has been reported, which involves the use of a scaffold hopping technique . Another process involves preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene, which includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focused on the synthesis of derivatives of triazole compounds and evaluated their antimicrobial activities. This research is relevant as it demonstrates the potential of structurally similar compounds in antimicrobial applications (Bektaş et al., 2007).
Anticancer Evaluation
Kattimani et al. (2013) synthesized novel triazole derivatives and studied their anticancer effects against various human tumor cell lines. This indicates the potential use of related triazole compounds in cancer research (Kattimani et al., 2013).
Photochemical Synthesis
Research by Buscemi et al. (2001) explored the photochemical synthesis of amino-substituted oxadiazoles, providing insights into the chemical behavior of related compounds under specific conditions (Buscemi et al., 2001).
Synthesis of Triazoles
Reitz and Finkes (1989) described the synthesis of triazoles from oxadiazole compounds, demonstrating the chemical versatility and potential applications of such compounds in synthesizing related structures (Reitz & Finkes, 1989).
Unique Mechanism of Tubulin Inhibition
A study by Zhang et al. (2007) on triazolopyrimidines as anticancer agents showed a unique mechanism of tubulin inhibition, highlighting the diverse biological activities possible with similar compounds (Zhang et al., 2007).
Multicomponent Synthesis
Janvier et al. (2002) discussed a novel multicomponent synthesis technique, which is pertinent for understanding the complex reactions involving compounds like 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine (Janvier et al., 2002).
properties
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIQWJXWQHJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)




![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)


